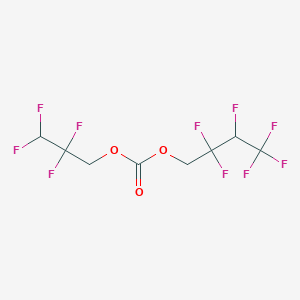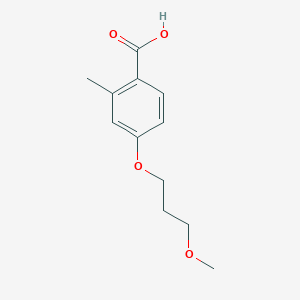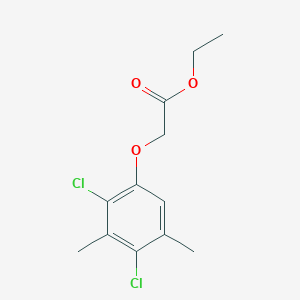![molecular formula C9H16N3O13P3 B12077775 2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution](/img/structure/B12077775.png)
2'-Deoxyuridine-5'-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution is a specialized nucleotide analog used in various biochemical and molecular biology applications. This compound is a derivative of deoxyuridine triphosphate (dUTP), where the oxygen atom in the triphosphate group is replaced by an imido group, enhancing its stability and reactivity in certain biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate involves several steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Phosphorylation: The hydroxyl groups at the 5’ position of 2’-deoxyuridine are phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine.
Imido Group Introduction: The imido group is introduced by reacting the phosphorylated intermediate with an appropriate imido reagent, such as imidodiphosphate.
Purification: The final product is purified using techniques like ion-exchange chromatography to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used for the phosphorylation and imido group introduction steps.
Purification: Industrial-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity.
Quality Control: Rigorous quality control measures, including HPLC and mass spectrometry, are used to confirm the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imido group can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triphosphate group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of 2’-deoxyuridine can be formed.
Hydrolysis Products: Hydrolysis typically yields 2’-deoxyuridine and inorganic phosphate derivatives.
Scientific Research Applications
2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate sodium salt-10mM aqueous solution has numerous applications in scientific research:
Molecular Biology: It is used in polymerase chain reactions (PCR) and other DNA amplification techniques to incorporate modified nucleotides into DNA strands.
Biochemistry: The compound is used to study enzyme kinetics and mechanisms, particularly those involving nucleotide metabolism.
Medicine: It is investigated for its potential in antiviral therapies, as modified nucleotides can inhibit viral DNA replication.
Industry: The compound is used in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism by which 2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate exerts its effects involves:
Incorporation into DNA: During DNA synthesis, the compound is incorporated into the growing DNA strand by DNA polymerases.
Enzyme Interaction: The imido group can interact with active sites of enzymes, altering their activity and providing insights into enzyme function.
Pathway Inhibition: In antiviral research, the compound can inhibit viral DNA polymerases, preventing viral replication.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine-5’-triphosphate (dUTP): The parent compound without the imido modification.
2’-Deoxycytidine-5’-triphosphate (dCTP): Another nucleotide analog used in DNA synthesis.
2’-Deoxyadenosine-5’-triphosphate (dATP): A nucleotide analog used in various biochemical applications.
Uniqueness
2’-Deoxyuridine-5’-[(a,b)-imido]triphosphate is unique due to the presence of the imido group, which enhances its stability and reactivity compared to other nucleotide analogs. This modification allows for more precise studies of enzyme mechanisms and DNA synthesis processes.
Properties
Molecular Formula |
C9H16N3O13P3 |
|---|---|
Molecular Weight |
467.16 g/mol |
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid |
InChI |
InChI=1S/C9H16N3O13P3/c13-5-3-8(12-2-1-7(14)10-9(12)15)24-6(5)4-23-26(16,17)11-27(18,19)25-28(20,21)22/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H2,20,21,22)(H3,11,16,17,18,19) |
InChI Key |
XZLLMTSKYYYJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)







![3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline](/img/structure/B12077748.png)

![1-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-ethylamine dihydrochloride](/img/structure/B12077763.png)

